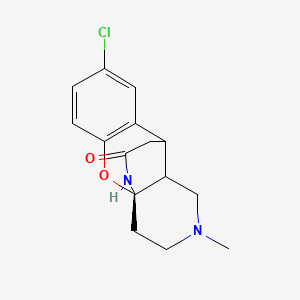

Lortalamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lortalamine is a compound that was synthesized in the early 1980s. It is known for its potent and highly selective inhibition of norepinephrine reuptake. Initially developed as an antidepressant, this compound was later shelved due to findings of ocular toxicity in animal studies . Despite this, it has found use in scientific research, particularly in positron emission tomography studies to label norepinephrine transporters .

Preparation Methods

The synthesis of lortalamine involves a series of chemical reactions. One of the synthetic routes includes the condensation of ethyl coumarin-3-carboxylate with 1-methyl-4-piperidone, followed by acid-catalyzed hydrolysis

Chemical Reactions Analysis

Lortalamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.

Reduction: The compound can be reduced, but again, detailed information on the reduction products is scarce.

Substitution: this compound can undergo substitution reactions, particularly involving its chlorine atom.

Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Lortalamine has been used extensively in scientific research, particularly in the field of neurochemistry. Its primary application is in positron emission tomography studies, where it is used to label norepinephrine transporters . This application has provided valuable insights into the functioning of the norepinephrine system in the brain. Additionally, this compound has been studied for its pharmacological properties, although its clinical use was discontinued due to toxicity concerns .

Mechanism of Action

Lortalamine exerts its effects by selectively inhibiting the reuptake of norepinephrine. This increases the concentration of norepinephrine in the synaptic cleft, enhancing its neurotransmitter activity. The molecular targets of this compound are the norepinephrine transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft .

Comparison with Similar Compounds

Lortalamine is similar to other norepinephrine reuptake inhibitors, such as nisoxetine and oxaprotiline . it is unique in its chemical structure and its high selectivity for norepinephrine transporters. Unlike tricyclic antidepressants, this compound does not exhibit anticholinergic or antihistaminic properties . This makes it a valuable tool for studying the norepinephrine system without the confounding effects of other neurotransmitter systems.

Similar Compounds

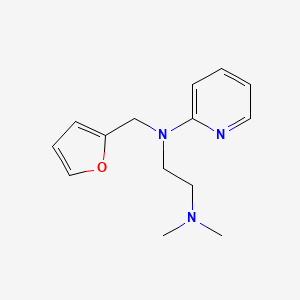

- Nisoxetine

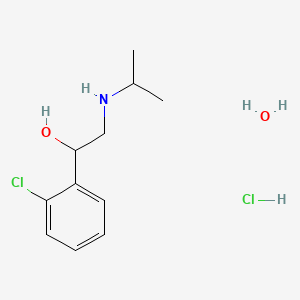

- Oxaprotiline

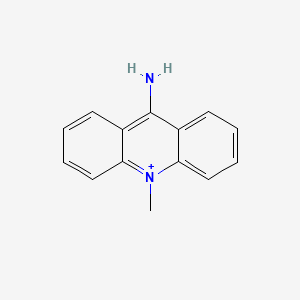

- Reboxetine

This compound’s unique properties and its selective inhibition of norepinephrine reuptake make it a compound of interest in neurochemical research, despite its limited clinical use.

Properties

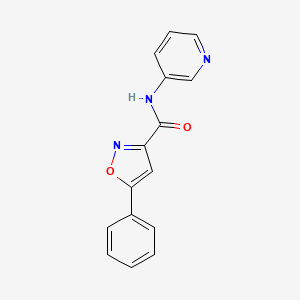

Molecular Formula |

C15H17ClN2O2 |

|---|---|

Molecular Weight |

292.76 g/mol |

IUPAC Name |

(1S)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one |

InChI |

InChI=1S/C15H17ClN2O2/c1-18-5-4-15-12(8-18)10(7-14(19)17-15)11-6-9(16)2-3-13(11)20-15/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,17,19)/t10?,12?,15-/m0/s1 |

InChI Key |

MJRPHRMGEKCADU-QHAMSDLMSA-N |

Isomeric SMILES |

CN1CC[C@]23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |

Canonical SMILES |

CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |

Synonyms |

4a-amino-8-chloro-2-methyl-1,2,3,4,4a,10a-hexahydro-10H-benzopyrano(3,2-c)pyridin-10-ylacetic acid lactam LM 1404 LM-1404 lortalamine lortalamine, (4aR,10R,10aR)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline](/img/structure/B1197584.png)